molecular formula C7H16N2O B1361549 2-(3-Methylpiperazin-1-yl)ethanol CAS No. 3366-26-5

2-(3-Methylpiperazin-1-yl)ethanol

Cat. No.: B1361549
CAS No.: 3366-26-5
M. Wt: 144.21 g/mol
InChI Key: JSKGYDVSMNCSRH-UHFFFAOYSA-N
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Description

2-(3-Methylpiperazin-1-yl)ethanol (CAS: 39123-22-3) is a secondary amine derivative featuring a piperazine ring substituted with a methyl group at the 3-position and a hydroxyethyl side chain. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol . The compound is used in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its structural flexibility allows for modifications that influence solubility, bioavailability, and receptor binding .

Properties

IUPAC Name

2-(3-methylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7-6-9(4-5-10)3-2-8-7/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKGYDVSMNCSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283065
Record name 2-(3-methylpiperazin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3366-26-5
Record name NSC29523
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-methylpiperazin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperazin-1-yl)ethanol typically involves the reaction of 3-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halides or amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(3-Methylpiperazin-1-yl)ethanol is in the field of pharmaceutical development . This compound serves as a lead structure for designing drugs targeting neurological disorders , including depression and anxiety. Compounds with similar piperazine structures have been studied for their interactions with serotonin receptors, which are crucial in mood regulation.

Case Studies

  • Serotonin Receptor Modulators : Research indicates that derivatives of this compound can modulate serotonin receptor activity, making them potential candidates for treating psychiatric conditions.
  • Anticancer Activity : Investigations into the cytotoxic effects of piperazine derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also play a role in anticancer therapies .

Chemical Synthesis

In addition to its pharmaceutical applications, this compound is utilized as an intermediate in chemical synthesis . Its ability to participate in nucleophilic substitution reactions allows for further derivatization, which can lead to the creation of more complex molecules.

Synthesis Pathways

The synthesis typically involves multi-step organic reactions, where this compound acts as a precursor for various derivatives. For example:

  • Formation of Heterocycles : The compound can be used to synthesize novel heterocycles through reactions with carbonyl compounds under basic conditions .

Biological Research

The biological activity of this compound has been a focus of several studies aimed at understanding its interaction with biological targets. Its structure suggests potential binding affinities to various receptors and enzymes involved in critical biological pathways.

Research Techniques

To elucidate its interaction profiles:

  • Molecular Docking Simulations : These studies help predict how this compound interacts with specific proteins or receptors.
  • Surface Plasmon Resonance : This technique can be employed to measure the binding kinetics between the compound and its biological targets.

Data Summary Table

Application AreaDescriptionKey Findings/Notes
Pharmaceutical DevelopmentPotential drug candidate for neurological disordersModulates serotonin receptors; anticancer activity reported
Chemical SynthesisIntermediate for synthesizing complex moleculesUsed in heterocycle formation; multi-step organic reactions
Biological ResearchInvestigates interactions with biological targetsMolecular docking and SPR studies ongoing

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperazine derivatives with hydroxyethyl or substituted alkyl groups are common in medicinal chemistry. Key analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
2-(3-Methylpiperazin-1-yl)ethanol C₈H₁₇NO 143.23 3-methylpiperazine, hydroxyethyl 0.15
2-(Piperazin-1-yl)ethanol C₆H₁₄N₂O 130.19 Piperazine, hydroxyethyl -0.35
2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethanol C₁₃H₁₉N₅O₃ 293.33 3-methylpiperazine, nitroaniline, hydroxyethyl 1.02
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide C₁₃H₁₇ClN₄O 280.75 4-methylpiperazine, chloroacetamide 1.85

*LogP values estimated using fragment-based methods.

Key Observations :

  • Hydroxyethyl vs. Acetamide : The hydroxyethyl group enhances water solubility (logP = 0.15) compared to chloroacetamide derivatives (logP = 1.85), which are more lipophilic and membrane-permeable .
  • Nitroaniline Derivatives : The addition of a nitroaniline group (as in CAS 20491-97-8) increases molecular weight and logP, favoring CNS penetration but reducing aqueous solubility .

Pharmacological and Biochemical Properties

  • Receptor Binding : The 3-methyl group in the target compound may enhance selectivity for serotonin (5-HT₁A) receptors compared to 4-methylpiperazine derivatives, which show affinity for dopamine receptors .
  • Antioxidant Activity: Unlike benzoxazolone-piperazine hybrids (e.g., BZO1-4), this compound lacks conjugated aromatic systems, resulting in weaker free radical scavenging activity .
  • Antimicrobial Potential: Piperazine-ethanol derivatives exhibit moderate antibacterial activity against Gram-positive strains, but chloroacetamide variants (e.g., compound 3b) show broader-spectrum efficacy due to electrophilic chlorine .

Stability and Commercial Availability

  • Stability: The hydroxyethyl group in this compound is prone to oxidation, requiring storage under inert atmospheres. In contrast, maleate salts of piperazine derivatives (e.g., 2-(piperazin-1-yl)quinoline maleate) exhibit improved stability .
  • Commercial Status: As of 2025, this compound is listed as discontinued by suppliers like CymitQuimica, whereas simpler derivatives like 2-(piperazin-1-yl)ethanol remain available .

Biological Activity

2-(3-Methylpiperazin-1-yl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the hydroxyl group enhances its solubility and potential interactions with biological macromolecules.

Biological Activities

1. Neuropharmacological Effects

Research indicates that compounds containing piperazine moieties often exhibit neuropharmacological effects. For instance, derivatives of piperazine have been studied for their roles as serotonin receptor modulators, which are crucial in the treatment of neurological disorders such as depression and anxiety. The specific interactions of this compound with serotonin receptors remain to be fully elucidated, but preliminary studies suggest it may act as an agonist or antagonist depending on the receptor subtype involved.

2. Antimicrobial Activity

A study exploring the antimicrobial properties of various piperazine derivatives found that this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Modulation : As a piperazine derivative, it may modulate neurotransmitter receptors, particularly those involved in serotonergic signaling.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, contributing to its antimicrobial properties.

Case Studies

Case Study 1: Neuropharmacological Evaluation

In a pharmacological study, researchers evaluated the effects of this compound on rodent models exhibiting anxiety-like behaviors. The compound was administered at varying doses, revealing a dose-dependent reduction in anxiety behaviors as measured by the elevated plus maze test. This suggests potential therapeutic applications in anxiety disorders .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

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